Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized .Chemical Reactions Analysis
The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Isoxazolyl compounds, similar to the core structure of the specified chemical, have been synthesized and studied for their antibacterial and antifungal properties. For example, Rajanarendar et al. (2010) describe the design, synthesis, and biological activity evaluation of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, demonstrating significant activity against standard strains in microbiological assays (Rajanarendar et al., 2010).
Integrin Antagonism for Therapeutic Applications
The incorporation of spirocyclic scaffolds, akin to the one in the queried compound, into drug design, has been reported to enhance the pharmacological profile of therapeutic agents. Smallheer et al. (2004) synthesized analogues of an isoxazoline α(v)β(3) antagonist by incorporating spirocyclic scaffolds, yielding potent antagonists with selectivity over GPIIb/IIIa, demonstrating the potential of such structures in developing new therapeutics (Smallheer et al., 2004).
Antihypertensive Activity
Compounds with a 1-oxa-3,8-diazaspiro[4.5]decan scaffold have been explored for their antihypertensive activity. Caroon et al. (1981) synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, evaluating their efficacy as antihypertensive agents, highlighting the pharmacological relevance of such structures (Caroon et al., 1981).
Crystal Structure Analysis
The study of crystal structures of compounds containing oxa-thia-spiro-decene derivatives provides insights into their molecular dimensions and interactions. Parvez et al. (1997) reported on the crystal structures of compounds with similar motifs, contributing to the understanding of their physical and chemical properties (Parvez et al., 1997).
Biological Evaluation of Isoxazole Derivatives
The biological evaluation of isoxazole derivatives, as described by Radhika et al. (2020), demonstrates the anticancer and antitubercular potential of pyrazoline incorporated isoxazole compounds. This research underscores the versatility of isoxazole-based structures in drug discovery and development (Radhika et al., 2020).
Wirkmechanismus
Target of Action
The primary target of Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) immune checkpoint . This checkpoint plays a crucial role in the immune system’s ability to differentiate between normal cells and foreign cells, such as cancer cells .
Mode of Action
Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone interacts with its target by inhibiting the PD-1/PD-L1 protein-protein interactions . This inhibition disrupts the immune checkpoint, potentially enhancing the immune system’s ability to recognize and destroy cancer cells .
Biochemical Pathways
By inhibiting this pathway, the compound may enhance the immune system’s ability to fight off cancer cells .
Result of Action
The inhibition of the PD-1/PD-L1 immune checkpoint can potentially enhance the immune system’s ability to recognize and destroy cancer cells . This could result in a decrease in tumor size and potentially halt the progression of the disease .
Eigenschaften
IUPAC Name |
1,2-oxazol-5-yl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c19-14(12-3-6-16-23-12)17-7-4-15(5-8-17)18(9-10-22-15)25(20,21)13-2-1-11-24-13/h1-3,6,11H,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHUGKKIZYBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.